

Sagopilone: A Technical Guide to its Chemical Structure, Properties, and Preclinical Profile

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Compound of Interest

Compound Name: Sagopilone

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Introduction

Sagopilone (ZK-EPO) is a fully synthetic, third-generation epothilone B analog that has demonstrated significant potential as an anticancer agent.^[1] As a member of the epothilone class of microtubule stabilizers, its mechanism of action is similar to that of taxanes.^[2] However, **sagopilone** exhibits a distinct and advantageous profile, including potent activity against multidrug-resistant (MDR) tumors and the ability to penetrate the blood-brain barrier.^[3] ^[4] This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, and preclinical data of **sagopilone**.

Chemical Structure and Physicochemical Properties

Sagopilone is a 16-membered macrolide with the molecular formula $C_{30}H_{41}NO_6S$.^[2] Its complex structure features seven stereocenters, contributing to its specific biological activity.

Table 1: Physicochemical Properties of **Sagopilone**

Property	Value	Reference
IUPAC Name	(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-(prop-2-enyl)-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione	[2]
Molecular Formula	C ₃₀ H ₄₁ NO ₆ S	[2]
Molar Mass	543.72 g/mol	[2]
CAS Number	305841-29-6	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	8	[2]
Rotatable Bonds	3	[2]

Mechanism of Action

Sagopilone exerts its cytotoxic effects by binding to β -tubulin and stabilizing microtubules, thereby inhibiting their dynamic instability.[3] This interference with microtubule function disrupts the formation of the mitotic spindle, leading to a cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3] A key advantage of **sagopilone** is that it is not a substrate for the P-glycoprotein (P-gp) efflux pump, which is a common mechanism of resistance to taxanes and other chemotherapeutic agents.[3]

Signaling Pathway for Sagopilone-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by **sagopilone**, leading to programmed cell death.



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Caption: **Sagopilone**-induced apoptosis signaling pathway.

Preclinical Pharmacology and Efficacy

Sagopilone has demonstrated potent antiproliferative activity across a broad range of human cancer cell lines and in vivo xenograft models.

In Vitro Activity

Sagopilone exhibits sub-nanomolar to low nanomolar IC_{50} values in various cancer cell lines, including those with resistance to other microtubule-targeting agents.

Table 2: In Vitro Antiproliferative Activity of **Sagopilone** in Breast Cancer Cell Lines

Cell Line	Estrogen Receptor α (ER α) Status	Sagopilone IC ₅₀ (nM)
BT474	Positive	1.1
CAMA-1	Positive	1.8
MCF7	Positive	1.0
T47D	Positive	1.2
ZR-75-1	Positive	0.9
MDA-MB-453	Positive	1.2
Mean (ER α -positive)	1.2 \pm 0.9	
BT20	Negative	1.1
BT549	Negative	0.8
DU4475	Negative	0.9
HCC1143	Negative	0.7
HCC1187	Negative	1.0
HCC1395	Negative	0.6
HCC1599	Negative	0.5
HCC1806	Negative	0.9
HCC1937	Negative	0.8
HCC1954	Negative	0.7
Hs578T	Negative	0.4
MDA-MB-231	Negative	0.2
MDA-MB-436	Negative	1.1
MDA-MB-468	Negative	1.3
Mean (ER α -negative)	0.9 \pm 0.4	

Data from a 72-hour
proliferation assay.

In Vivo Efficacy

Sagopilone has shown significant antitumor activity in various human cancer xenograft models, including those resistant to standard therapies.

Table 3: In Vivo Efficacy of **Sagopilone** in Human Cancer Xenograft Models

Tumor Model	Treatment	Response	Reference
Non-Small Cell Lung Cancer (22 models)	Sagopilone	64% Overall Response (11 partial responses, 3 stable disease)	[5]
U373 Glioblastoma (orthotopic)	Sagopilone	Significant antitumor activity	[4]
U87 Glioblastoma (orthotopic)	Sagopilone	Significant antitumor activity	[4]
MDA-MB-435 Melanoma (CNS metastasis)	Sagopilone	Significant tumor growth inhibition	[4]
Lu7187 NSCLC (CNS metastasis)	Sagopilone	Significant tumor growth inhibition	[4]
Lu7466 NSCLC (CNS metastasis)	Sagopilone	Significant tumor growth inhibition	[4]

Pharmacokinetics

Pharmacokinetic studies in both preclinical models and human clinical trials have characterized the absorption, distribution, metabolism, and excretion of **sagopilone**. Notably, **sagopilone** has been shown to cross the blood-brain barrier in animal models.[4]

Table 4: Clinical Pharmacokinetic Parameters of **Sagopilone** in Japanese Patients with Refractory Solid Tumors

Parameter	Value (mean)	Coefficient of Variation (%)
Systemic Clearance	616 - 765 mL/min	20.7 - 32.4
Volume of Distribution at Steady State	3075 - 3688 L	19.6 - 50.1
Terminal Half-life	74.4 - 93.1 hours	16.4 - 32.5

Data from a Phase I study with a 30-minute intravenous infusion every 3 weeks.

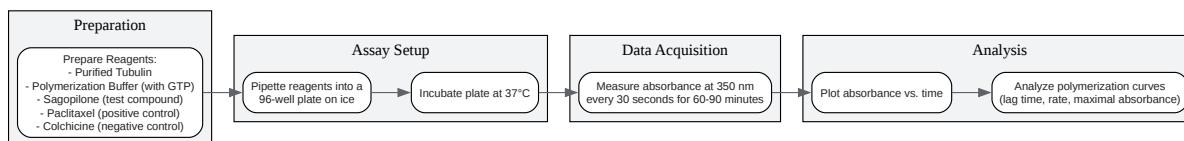
Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **sagopilone**.

Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of **sagopilone** on the in vitro assembly of purified tubulin into microtubules.

Workflow Diagram:



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Caption: Workflow for a turbidimetric tubulin polymerization assay.

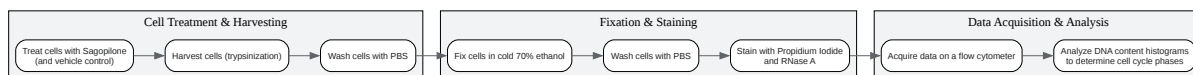
Methodology:

- Reagent Preparation:
 - Reconstitute lyophilized purified tubulin (e.g., bovine brain) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL. Keep on ice.
 - Prepare a polymerization buffer containing GTP (e.g., 1 mM GTP in general tubulin buffer).
 - Prepare a stock solution of **sagopilone** in DMSO and dilute to desired concentrations in polymerization buffer.
 - Prepare positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.
- Assay Procedure:
 - In a pre-warmed 96-well plate, add the test compounds (**sagopilone**, controls) to triplicate wells.
 - Initiate the polymerization reaction by adding the cold tubulin solution to each well.
 - Immediately place the plate in a spectrophotometer pre-heated to 37°C.
- Data Acquisition and Analysis:
 - Measure the change in absorbance at 350 nm every 30 seconds for 60-90 minutes.
 - Plot absorbance versus time to generate polymerization curves.
 - Analyze the curves to determine the effect of **sagopilone** on the lag time, rate of polymerization, and the maximal polymer mass.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to determine the cell cycle distribution of cancer cells treated with **sagopilone**.

Workflow Diagram:



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Caption: Workflow for cell cycle analysis using propidium iodide staining.

Methodology:

- Cell Culture and Treatment:
 - Seed cancer cells in culture plates and allow them to adhere.
 - Treat the cells with various concentrations of **sagopilone** and a vehicle control for a specified time (e.g., 24-48 hours).
- Cell Harvesting and Fixation:
 - Harvest the cells by trypsinization and collect by centrifugation.
 - Wash the cell pellet with ice-cold PBS.
 - Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding dropwise while vortexing, and incubate for at least 2 hours at 4°C.
- Staining:
 - Centrifuge the fixed cells and wash with PBS.
 - Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
 - Incubate in the dark at room temperature for 30 minutes.

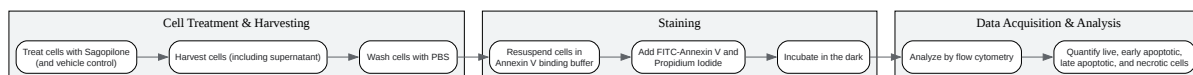
- Flow Cytometry and Analysis:

- Analyze the stained cells using a flow cytometer.
- Generate DNA content histograms and use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V Staining

This method detects apoptosis in **sagopilone**-treated cells by identifying the externalization of phosphatidylserine using fluorescently labeled Annexin V.

Workflow Diagram:



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Caption: Workflow for apoptosis detection using Annexin V and propidium iodide staining.

Methodology:

- Cell Culture and Treatment:

- Culture and treat cells with **sagopilone** as described for the cell cycle analysis.

- Cell Harvesting:

- Collect both adherent and floating cells to ensure inclusion of apoptotic cells.
- Wash the cells with cold PBS.

- Staining:

- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
- Incubate at room temperature in the dark for 15 minutes.
- Flow Cytometry and Analysis:
 - Analyze the stained cells by flow cytometry.
 - Differentiate cell populations based on fluorescence:
 - Annexin V-negative, PI-negative: Live cells
 - Annexin V-positive, PI-negative: Early apoptotic cells
 - Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
 - Annexin V-negative, PI-positive: Necrotic cells

Conclusion

Sagopilone is a promising, fully synthetic epothilone with a compelling preclinical profile. Its potent microtubule-stabilizing activity, efficacy in resistant tumor models, and ability to cross the blood-brain barrier underscore its potential as a valuable therapeutic agent in oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with or interested in this novel anticancer compound. Further investigation into its clinical applications and potential combination therapies is warranted.

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